3-Methyl-8-oxa-2-azaspiro[4.5]decane

Medicinal Chemistry Structure-Activity Relationship Enantiomeric Differentiation

Choose 3-Methyl-8-oxa-2-azaspiro[4.5]decane to leverage its unique 8-oxa-2-azaspiro[4.5]decane core. Unlike the unsubstituted parent or 2-isopropyl analog, the 3-methyl group provides critical stereochemical and physicochemical differentiation for modulating receptor affinity. Procuring pure (S) or (R) enantiomers, rather than a racemic mixture, is essential for reproducible structure-activity relationship (SAR) studies and faithful replication of patented opioid receptor modulators. The hydrochloride salt ensures optimal stability and handling. Make the precise choice for your medicinal chemistry program.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13222862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-8-oxa-2-azaspiro[4.5]decane
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC1CC2(CCOCC2)CN1
InChIInChI=1S/C9H17NO/c1-8-6-9(7-10-8)2-4-11-5-3-9/h8,10H,2-7H2,1H3
InChIKeyLHTLVFNZXKXOAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-8-oxa-2-azaspiro[4.5]decane: A Stereochemically Defined Spirocyclic Building Block for Precision Medicinal Chemistry


3-Methyl-8-oxa-2-azaspiro[4.5]decane is a spirocyclic secondary amine characterized by a unique 8-oxa-2-azaspiro[4.5]decane core . This scaffold is recognized for its utility in drug discovery due to its three-dimensional shape, which can improve binding affinity and selectivity for biological targets [1]. The compound is typically procured as a hydrochloride salt for enhanced stability and handling, and is available in both (S) and (R) enantiomeric forms, each with distinct stereochemistry at the 3-methyl position, a critical factor for structure-activity relationship (SAR) studies .

Why a Generic '8-Oxa-2-azaspiro[4.5]decane' Search is Insufficient: The Procurement Case for 3-Methyl-8-oxa-2-azaspiro[4.5]decane


The spirocyclic core alone does not define function; it is the precise substitution and stereochemistry that dictates a compound's utility in medicinal chemistry. A search for the unsubstituted parent core, 8-oxa-2-azaspiro[4.5]decane , or other derivatives like 2-isopropyl-8-oxa-2-azaspiro[4.5]decane , will yield compounds with fundamentally different physicochemical properties and biological activities. For instance, the addition of a 3-methyl group and its specific (S) or (R) configuration in 3-Methyl-8-oxa-2-azaspiro[4.5]decane is a common motif in drug discovery patents for modulating receptor affinity and selectivity [1]. Substituting an analog with a different substituent or a racemic mixture can lead to failed SAR studies, irreproducible results, and significant loss of time and resources.

Quantitative Differentiation of 3-Methyl-8-oxa-2-azaspiro[4.5]decane: A Comparator-Based Procurement Guide


Stereochemical Control: Impact of (S) vs. (R) Configuration on Molecular Interaction Potential

The presence of a chiral center at the 3-methyl position creates two distinct enantiomers, (3S)-3-methyl-8-oxa-2-azaspiro[4.5]decane and its (R)-counterpart . This is a critical point of differentiation, as enantiomers often exhibit significantly different pharmacological profiles, including potency and target selectivity. A study on related 1-oxa-8-azaspiro[4.5]decane M1 muscarinic agonists demonstrated that only the (-)-S isomer of a 2,8-dimethyl analog was active in vitro, while the racemate showed reduced efficacy [1]. While direct data for this specific compound is limited, this established class behavior provides a strong rationale for procuring the stereochemically pure form for precise SAR studies, rather than a racemic mixture or an uncharacterized isomer.

Medicinal Chemistry Structure-Activity Relationship Enantiomeric Differentiation

Salt Form Differentiation: Hydrochloride Salt Provides Enhanced Stability and Handling Compared to Free Base

The compound is most commonly supplied as a hydrochloride salt , which confers specific advantages over its free base form. The hydrochloride salt of the unsubstituted parent scaffold, 8-oxa-2-azaspiro[4.5]decane, is known to be hygroscopic and requires storage under inert gas . By extension, the 3-methyl derivative as a hydrochloride salt offers improved solid-state stability and handling characteristics, which is a key consideration for long-term compound storage and accurate dispensing in screening workflows.

Chemical Synthesis Compound Management Solubility and Stability

Structural Divergence from Non-Methylated Scaffold: Impact on Molecular Weight and Lipophilicity

The addition of a methyl group to the 8-oxa-2-azaspiro[4.5]decane scaffold fundamentally alters its physicochemical profile. The target compound, 3-methyl-8-oxa-2-azaspiro[4.5]decane (free base), has a calculated molecular weight of 155.24 g/mol and an estimated LogP of approximately 0.78 for a closely related isomer . In contrast, the parent compound, 8-oxa-2-azaspiro[4.5]decane, has a molecular weight of 141.21 g/mol . This increase in molecular weight and lipophilicity can significantly affect membrane permeability, protein binding, and metabolic stability, making the compound a distinct entity in any medicinal chemistry campaign.

Physicochemical Properties Drug Design Library Synthesis

Provenance and Purity Standards: Benchmarking Against Commercial Availability and Quality Control

A key differentiator in procurement is the availability of the compound from established scientific vendors with transparent quality control metrics. The target compound is available from major suppliers like Sigma-Aldrich and Leyan with a specified purity of ≥95%. This is in contrast to many niche analogs, such as 2-isopropyl-8-oxa-2-azaspiro[4.5]decane, which may only be available from specialized vendors with less rigorous or less documented purity standards . For reproducible research, procuring from a vendor that provides Certificates of Analysis (CoA) and defined storage conditions is essential for minimizing batch-to-batch variability.

Procurement Standards Quality Control Sourcing Strategy

High-Impact Applications for 3-Methyl-8-oxa-2-azaspiro[4.5]decane in Drug Discovery and Chemical Biology


Stereospecific Structure-Activity Relationship (SAR) Studies

The availability of the pure (S) and (R) enantiomers makes 3-methyl-8-oxa-2-azaspiro[4.5]decane a valuable tool for probing chiral recognition in biological systems. This is critical for SAR studies targeting enzymes or receptors where stereochemistry is known to be a key determinant of activity [1].

Synthesis of Patent-Disclosed Bioactive Molecules

The 8-oxa-2-azaspiro[4.5]decane core, and specifically its 3-methyl derivative, is a key structural element in numerous patent applications for therapeutic targets, including those modulating opioid receptors [2]. Using this precise building block is essential for faithfully replicating or exploring the chemical space around these patented compounds.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

As a spirocyclic amine with a defined molecular weight (155.24 g/mol) and favorable physicochemical properties for a fragment, this compound serves as an excellent starting point for fragment elaboration or as a building block for synthesizing diverse screening libraries with high three-dimensionality.

Quote Request

Request a Quote for 3-Methyl-8-oxa-2-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.